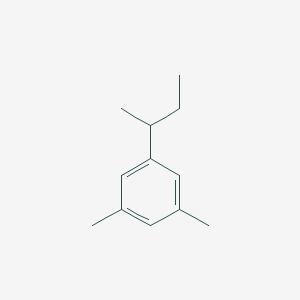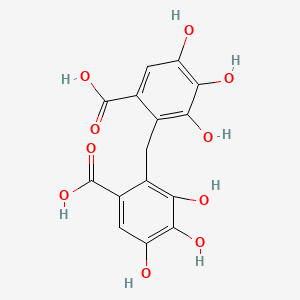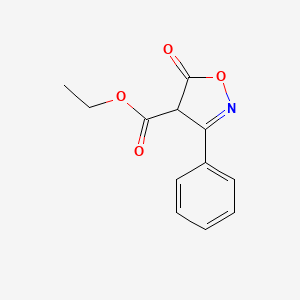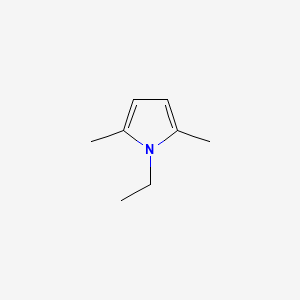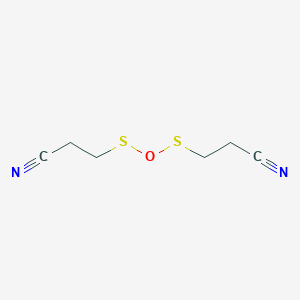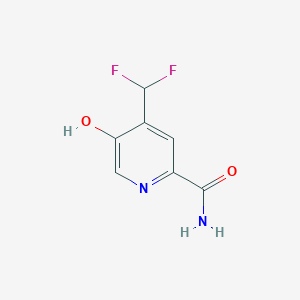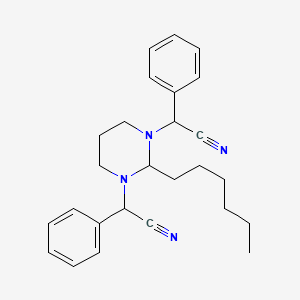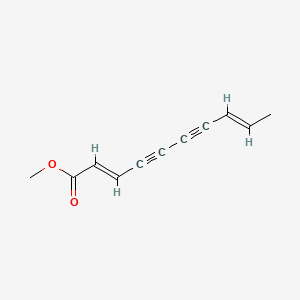
2,8-Decadiene-4,6-diynoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique chemical structure and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Matricaria ester can be synthesized through the esterification of 2,8-decadiene-4,6-diynoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of Matricaria ester involves the extraction of essential oils from Matricaria perforata, followed by purification processes such as distillation and chromatography to isolate the ester . The extraction process often employs steam distillation to obtain the essential oils, which are then subjected to further purification.
Analyse Chemischer Reaktionen
Types of Reactions
Matricaria ester undergoes various chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of Matricaria ester can lead to the formation of saturated esters or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: 2,8-decadiene-4,6-diynoic acid and methanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Saturated esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Matricaria ester has been extensively studied for its therapeutic properties and applications in various fields:
Wirkmechanismus
The mechanism of action of Matricaria ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Matricaria ester is unique among polyacetylenic compounds due to its specific structure and biological activities. Similar compounds include:
Lachnophyllum ester: Another polyacetylenic ester with similar antimicrobial properties.
Matricaria lactone: A related compound found in the same plant species with distinct pharmacological activities.
Eigenschaften
CAS-Nummer |
505-02-2 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
methyl (2E,8E)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3+,10-9+ |
InChI-Schlüssel |
GXPDZHWFJLUFGY-SCPMJEMWSA-N |
Isomerische SMILES |
C/C=C/C#CC#C/C=C/C(=O)OC |
Kanonische SMILES |
CC=CC#CC#CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



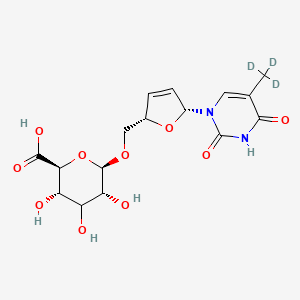

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

![[30]Annulene](/img/structure/B14747734.png)
